SPI-112Me was synthesized as a modification of SPI-112, which itself is known for its ability to inhibit SHP2. The original SPI-112 compound was developed from a lead structure identified in earlier research on SHP2 inhibitors. The classification of SPI-112Me falls under small molecule inhibitors targeting protein tyrosine phosphatases, specifically designed to be cell-permeable to facilitate intracellular action.
The synthesis of SPI-112Me involves several steps that modify the parent compound, SPI-112. The process typically follows these stages:
The detailed synthetic pathway includes specific reagents and conditions that are documented in supplementary materials accompanying research articles on SPI-112Me .
The molecular structure of SPI-112Me can be represented as follows:
This structure indicates the presence of key functional groups such as the hydrazine moiety and a sulfonamide group, which are critical for its biological activity.
Key structural data include:
SPI-112Me undergoes hydrolysis upon entering cells, converting back into SPI-112. This reaction is facilitated by intracellular esterases and is crucial for its mechanism of action:
The hydrolysis process ensures that the active form of the inhibitor is available to engage with SHP2 within the cellular environment.
The primary mechanism by which SPI-112Me exerts its effects involves competitive inhibition of SHP2. Upon conversion to SPI-112, it binds to the active site of SHP2, blocking its phosphatase activity. This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival, particularly those activated by mutant EGFR in cancer cells.
Data from various studies indicate that treatment with SPI-112Me leads to reduced phosphorylation levels of Erk1/2, a downstream effector in the signaling pathway influenced by SHP2 . The half-maximal inhibitory concentration (IC50) values for SPI-112Me demonstrate its potency in inhibiting SHP2 activity.
SPI-112Me is characterized by:
Chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the identity and purity of SPI-112Me after synthesis .
SPI-112Me has significant potential applications in cancer research and therapy:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6